3,4-Difluorophthalic acid 3,4-Difluorophthalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14056448
InChI: InChI=1S/C8H4F2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C8H4F2O4
Molecular Weight: 202.11 g/mol

3,4-Difluorophthalic acid

CAS No.:

Cat. No.: VC14056448

Molecular Formula: C8H4F2O4

Molecular Weight: 202.11 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluorophthalic acid -

Specification

Molecular Formula C8H4F2O4
Molecular Weight 202.11 g/mol
IUPAC Name 3,4-difluorophthalic acid
Standard InChI InChI=1S/C8H4F2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14)
Standard InChI Key RMMMGBXGXJSZSY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C(=O)O)C(=O)O)F)F

Introduction

Synthesis and Manufacturing Processes

Direct Fluorination Routes

The synthesis of fluorinated phthalic acids typically involves electrophilic aromatic substitution or halogen exchange reactions. For 4,5-difluorophthalic acid, a patented method involves decarboxylation of tetrafluorophthalic acid derivatives under catalytic conditions . While no direct synthesis of 3,4-difluorophthalic acid is described in the provided sources, similar strategies could theoretically apply:

  • Halogenation of phthalic anhydride:

    • Fluorine introduction via Schiemann reaction or using fluorinating agents like Selectfluor®.

    • Challenges include regioselectivity control to achieve 3,4-substitution.

  • Decarboxylation adjustments:

    • The patent CA2016657A1 describes decarboxylating 4,5-difluorophthalic acid in N-methyl-2-pyrrolidone with copper catalysts to yield 3,4-difluorobenzoic acid . Adapting this process for partial decarboxylation might retain one carboxylic group, but this remains speculative.

Catalytic and Solvent Systems

Key parameters from related syntheses :

  • Solvents: N-methyl-2-pyrrolidone (NMP), dimethyl acetamide.

  • Catalysts: Copper oxides, salts of Zn, Cd, or Ni.

  • Temperature range: 120–215°C for decarboxylation.

Physicochemical Properties and Analytical Data

Spectral Characteristics

Though spectral data for 3,4-difluorophthalic acid is unavailable, its benzoic acid derivative (3,4-difluorobenzoic acid, CAS 455-86-7) has been characterized by NIST :

  • Molecular weight: 158.10 g/mol.

  • InChIKey: FPENCTDAQQQKNY-UHFFFAOYSA-N.

  • Structural analogs: IR and NMR spectra would likely show peaks for aromatic C-F (1080–1120 cm⁻¹) and carboxylic O-H (2500–3300 cm⁻¹).

Thermodynamic Properties

Estimated values for 3,4-difluorophthalic acid:

PropertyValue
Melting point180–190°C (decomposes)
LogP (octanol-water)~1.2 (predicted)
pKa (carboxylic groups)~2.8 and ~4.5

Industrial and Research Applications

Pharmaceutical Intermediates

The global market for fluorinated benzoic acids, projected to grow at 6.89% CAGR through 2032 , highlights demand for precursors like 3,4-difluorophthalic acid. Key applications include:

  • Anticancer agents: Fluorine enhances drug bioavailability and metabolic stability.

  • Biodegradable polymers: As a monomer for polyesters with tailored degradation rates.

Electronic Materials

Fluorinated aromatics improve dielectric properties in semiconductors. While 3,4-difluorobenzoic acid is used in liquid crystal displays , the phthalic acid variant could serve as a crosslinking agent in epoxy resins.

Market Overview and Future Directions

The 3,4-difluorobenzoic acid market, valued at USD 4.83 billion in 2023 , indirectly signals potential for upstream intermediates like 3,4-difluorophthalic acid. Growth drivers include:

  • Agrochemicals: Fluorinated herbicides requiring aromatic precursors.

  • Regional demand: Asia-Pacific dominates production, with China accounting for 45% of specialty chemical output .

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